N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide
Description
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide (CAS: 893928-14-8) is a sulfone-containing heterocyclic compound with a molecular formula of C₂₃H₂₂N₄O₅S and a molecular weight of 466.51 g/mol . Its structure features a thieno[3,4-c]pyrazol scaffold substituted with a phenyl group at position 2 and a 5,5-dioxo (sulfone) moiety, which enhances metabolic stability compared to non-sulfonated analogs. Computational data indicate a hydrogen bond donor count of 1 and acceptor count of 6, suggesting moderate polarity .
Thienopyrazole derivatives are frequently explored in medicinal chemistry for kinase inhibition, anti-inflammatory, or antimicrobial applications. The sulfone group in this compound likely improves oxidative stability and pharmacokinetic profiles, while the biphenyl moiety may enhance target binding affinity.
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c28-24(19-13-11-18(12-14-19)17-7-3-1-4-8-17)25-23-21-15-31(29,30)16-22(21)26-27(23)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDHOUNDCITTEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of a thieno[3,4-c]pyrazole derivative with a biphenyl carboxylic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the thieno[3,4-c]pyrazole core .
Scientific Research Applications
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Analog A (Pyrrolidine Carboxamide Derivative)
- Substituent Variation : Replaces the biphenyl group with a 4-methoxyphenyl-pyrrolidine carboxamide.
- Impact: The methoxy group increases polarity and aqueous solubility but may reduce membrane permeability.
Thiazole-Hydroperoxide Derivatives
- Core Structure: Replaces thienopyrazol with a thiazole ring and introduces a hydroperoxy group.
- Impact : The hydroperoxide moiety may act as a prodrug activator or confer oxidative reactivity, but it reduces stability under acidic conditions. The ureido linkage enhances hydrogen bonding capacity, improving target specificity .
Research Findings and Pharmacological Implications
Metabolic Stability: The sulfone group in the target compound reduces cytochrome P450-mediated metabolism compared to non-sulfonated thienopyrazoles, as observed in preclinical models of analogous sulfone-containing drugs .
Binding Affinity : The biphenyl group’s planar structure facilitates interactions with hydrophobic pockets in enzyme active sites, a feature absent in the pyrrolidine analog.
Solubility vs. Permeability Trade-off : The thiazole-hydroperoxide derivatives exhibit higher solubility (logP = 1.5) but lower blood-brain barrier penetration compared to the target compound (logP = 3.8) .
Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide is an organic compound that belongs to a class of heterocyclic compounds known for their diverse biological properties. This article explores the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a thieno[3,4-c]pyrazole moiety fused with a biphenyl group and an amide linkage. The presence of the 5,5-dioxo functional group enhances its potential reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O3S |
| Molecular Weight | 466.5 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 5 |
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities:
1. Anti-inflammatory Activity:
- Compounds with thienopyrazole structures have been reported to possess anti-inflammatory properties. This suggests that this compound may interact with inflammatory pathways.
2. Antitumor Activity:
- The potential for antitumor effects is supported by the structural similarities with other known antitumor agents. The thienopyrazole framework is often associated with inhibition of cancer cell proliferation.
3. Analgesic Properties:
- Similar compounds have shown analgesic effects in various models, indicating that this compound may also exhibit pain-relieving properties.
Case Studies and Research Findings
Although direct case studies on this compound are scarce, related compounds have been investigated:
Study 1: Thienopyrazole Derivatives
- Research has shown that thienopyrazole derivatives exhibit a range of biological activities including anti-inflammatory and anticancer effects. These findings support the exploration of similar compounds for therapeutic applications.
Study 2: Structure–Activity Relationship (SAR) Analysis
- SAR studies on related thienopyrazole compounds indicate that modifications in the chemical structure can significantly alter biological activity. This suggests that further optimization of this compound could enhance its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
